molecular formula C4H5NO B1582632 3-Methylisoxazole CAS No. 30842-90-1

3-Methylisoxazole

Cat. No.: B1582632
CAS No.: 30842-90-1
M. Wt: 83.09 g/mol
InChI Key: CUMCMYMKECWGHO-UHFFFAOYSA-N
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Description

3-Methylisoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its wide range of biological activities and therapeutic potential. It is commonly found in various pharmaceuticals and has been extensively studied for its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylisoxazole can be synthesized through several methods. One common approach involves the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone intermediate, which then undergoes ring closure with hydroxylamine under alkaline conditions . Another method involves the cycloaddition reaction of an alkyne with nitrile oxide, catalyzed by copper (I) or ruthenium (II) compounds .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, oxazoles, and other heterocyclic compounds.

Scientific Research Applications

3-Methylisoxazole has numerous applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 3-Methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methyl group influences its electronic properties and steric effects, making it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-3-6-5-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMCMYMKECWGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184856
Record name Isoxazole, 3-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30842-90-1
Record name 3-Methylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030842901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52270
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 3-methyl- (8CI)(9CI)
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URL https://comptox.epa.gov/dashboard/DTXSID20184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazole
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Record name 3-METHYLISOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While 3-methylisoxazole itself might not have specific biological targets, its derivatives exhibit various biological activities. For instance, 5-[7-[4-(4,5-dihydro-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole (WIN 51711), a derivative, inhibits the replication of rhinoviruses by preventing the pH-mediated uncoating of viral RNA. [] It achieves this by binding to a hydrophobic pocket within the viral capsid protein VP1, and its 4-oxazolinylphenoxy group interacts with an ion channel, hindering viral disassembly. [] Other derivatives, such as 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide Schiff base derivatives, exhibit immunosuppressive or immunostimulating activities, the mechanisms of which are still being investigated. []

A:

    ANone: While specific data on the material compatibility and stability of this compound is limited in the provided research, its applications primarily lie in its use as a building block for synthesizing various biologically active compounds. Its performance and stability under various conditions would depend on the specific derivative and its intended application.

    A: Computational chemistry plays a significant role in understanding the structure-activity relationship of this compound derivatives. For example, in studies on 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide Schiff base derivatives, DFT calculations were employed to obtain electronic descriptors of molecular structure. [] These descriptors, along with other physicochemical parameters, were then used to develop QSAR models to predict biological activity based on molecular structure. [] Similarly, molecular docking studies were performed with epiboxidine-related dihydroisoxazole derivatives to understand their binding modes within neuronal nicotinic acetylcholine receptors. []

    ANone: The SAR of this compound derivatives varies depending on the biological target.

    • Antirhinoviral activity: Studies on Disoxaril analogues showed that the this compound moiety itself is crucial for activity. [] Replacing it with a 2-acetylfuran while maintaining similar size, lipophilicity, and hydrogen-bonding capability led to comparable potency and spectrum of activity. [] Further studies indicated that the position of the acetyl group in the furan ring is critical, with only those able to form a hydrogen bond with the target protein retaining activity. [] Another study highlighted the importance of a hydrophobic interaction between the methyl group of a 4,5-dihydro-2-oxazolyl substituent and a pocket formed by specific amino acids in the target protein, leading to a 10-fold increase in activity for the S-enantiomer. []
    • Immunological activity: In a study on 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, electron-withdrawing substituents on the amide nitrogen generally enhanced immunosuppressive activity. [] Conversely, compounds with flat aromatic rings and a free -NH group exhibited immunostimulatory properties. []

    A: While the provided papers do not delve into the complete historical context of this compound, they highlight significant milestones in its use as a scaffold for developing bioactive compounds. One notable milestone is the discovery of Disoxaril (WIN 51711) [], a potent anti-rhinovirus agent. Research on Disoxaril and its analogues has been crucial in understanding the structure-activity relationship for inhibiting picornavirus uncoating. [, , , ] The identification of other this compound derivatives with immunomodulatory properties marks another milestone, paving the way for further research into their therapeutic potential. [, ]

    A: Research on this compound and its derivatives exemplifies cross-disciplinary collaboration. The development of Disoxaril and its analogues involved medicinal chemistry, virology, and structural biology. [, , , ] Similarly, research on immunomodulatory this compound derivatives requires expertise in organic synthesis, immunology, and pharmacology. [, ] The application of computational chemistry and modeling in studying these compounds further highlights the synergistic efforts of diverse scientific disciplines. [, ]

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